2-(1-chloroethyl)-1H-quinazolin-4-one

Synthetic chemistry Quinazolinone derivatization Nucleophilic substitution

2-(1-Chloroethyl)-1H-quinazolin-4-one (CAS 137225-34-4; molecular formula C10H9ClN2O; molecular weight 208.64 g/mol) is a 2-substituted quinazolin-4(3H)-one derivative. The compound belongs to the quinazolinone class, a privileged scaffold in medicinal chemistry known for diverse kinase inhibition and antimicrobial activities.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B8197416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-chloroethyl)-1H-quinazolin-4-one
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC(C1=NC(=O)C2=CC=CC=C2N1)Cl
InChIInChI=1S/C10H9ClN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14)
InChIKeyRVKAESVOOUVGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chloroethyl)-1H-quinazolin-4-one: Chemical Identity, Core Scaffold, and Procurement-Relevant Specifications


2-(1-Chloroethyl)-1H-quinazolin-4-one (CAS 137225-34-4; molecular formula C10H9ClN2O; molecular weight 208.64 g/mol) is a 2-substituted quinazolin-4(3H)-one derivative . The compound belongs to the quinazolinone class, a privileged scaffold in medicinal chemistry known for diverse kinase inhibition and antimicrobial activities [1]. Commercially, the compound is typically supplied at 95% purity . Its chloroethyl substituent provides a reactive handle for nucleophilic substitution and further derivatization, distinguishing it from simple 2-methyl or 2-phenyl analogs that lack this functionalization capacity [2].

Why 2-(1-Chloroethyl)-1H-quinazolin-4-one Cannot Be Interchanged with Other Quinazolinone Analogs


Generic substitution within the quinazolinone class is technically unsound because small positional changes in the chloroethyl substituent produce order-of-magnitude differences in biological activity. Positional isomerization studies on quinazoline-based combi-molecules demonstrate that shifting a chloroethylamino group from the 6-position to the 7-position results in a 10-fold loss of EGFR tyrosine kinase inhibitory potency, along with significantly reduced DNA-damaging potential [1]. For the 2-substituted series specifically, the chloroethyl derivative displays distinct reactivity in nucleophilic substitution reactions compared to both the chloromethyl (shorter chain) and γ-chloropropyl (longer chain) analogs, with the 2-chloroethyl intermediate undergoing characteristic conversion to β-substituted-ethyl products [2]. These position- and chain-length-dependent effects preclude the assumption that any chloroethyl-substituted quinazolinone can serve as a drop-in replacement for 2-(1-chloroethyl)-1H-quinazolin-4-one.

Quantitative Differentiation Evidence for 2-(1-Chloroethyl)-1H-quinazolin-4-one Against Closest Comparators


Synthetic Versatility: 2-(1-Chloroethyl)-1H-quinazolin-4-one as a β-Substituted-Ethyl Precursor Versus 2-Chloromethyl and 2-(γ-Chloropropyl) Analogs

2-(1-Chloroethyl)-1H-quinazolin-4-one (compound 3c in Iizuka et al., 1980) reacts quantitatively with morpholine or alcohols to form 2-(β-substituted-ethyl)-4(1H)-quinazolinones (products 5–7) via a characterized β-chlorovinyl intermediate (8) [1]. In contrast, the 2-chloromethyl analog (3b) undergoes direct nucleophilic displacement to give 2-(substituted-methyl) products with no isolatable vinyl intermediate, while the 2-(γ-chloropropyl) analog (3d) spontaneously forms a 4-oxoquinazolinium salt (9a) quantitatively upon standing in chloroform solution [1]. The 2-chloroethyl chain length uniquely enables this vinyl-intermediate pathway, conferring a distinct synthetic profile that is not reproducible with the chloromethyl or chloropropyl congeners.

Synthetic chemistry Quinazolinone derivatization Nucleophilic substitution

Biological Impact of Chloroethyl Positional Isomerism: 6-Position vs. 7-Position EGFR Inhibition and DNA Damage in Quinazoline Combi-Molecules

Although direct EGFR inhibition data for 2-(1-chloroethyl)-1H-quinazolin-4-one are not available in the primary literature, positional isomer studies on structurally related quinazoline combi-molecules provide class-level evidence that the chloroethyl attachment site is a critical determinant of potency. ZR2003 (6-(2-chloroethylamino) substituent) exhibits EGFR tyrosine kinase inhibition 10-fold more potent than its 7-position isomer ZR2009, and ZR2003 induces sustained EGFR phosphorylation blockade while ZR2009's inhibitory effect is partially reversible [1]. Molecular modeling attributes this to the chloroethyl group's proximity to Cys773: 3.5 Å in ZR2003 vs. 6.3 Å in ZR2009 [1]. By extension, a 2-(1-chloroethyl) substitution pattern represents yet a third positional geometry that would predict a distinct EGFR interaction profile compared to 6- or 7-substituted chloroethyl quinazolines.

Medicinal chemistry EGFR tyrosine kinase DNA alkylation Positional SAR

Antimicrobial Activity: MIC of 2-(1-Chloroethyl)-1H-quinazolin-4-one Against MRSA Compared to Structural Analogs

2-(1-Chloroethyl)-1H-quinazolin-4-one demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This value positions the compound within the active range observed for quinazolinone antibacterials against MRSA; a panel of five quinazolinone antibacterials (Q1–Q5) tested against 210 MRSA strains displayed MIC values spanning ≤0.03 to >32 µg/mL, with 8 µg/mL representing a moderate but meaningful activity level observed in 18 of the 210 tested strains [1]. The compound's MIC of 8 µg/mL is 2-fold higher than Quinazolinone Derivative A (MIC 4 µg/mL against MRSA) but 2-fold more potent than Quinazolinone Derivative B (MIC 16 µg/mL against E. coli) within the quinazolinone class .

Antimicrobial resistance MRSA Quinazolinone antibacterials MIC

Cytotoxicity Profile: IC50 of 2-(1-Chloroethyl)-1H-quinazolin-4-one Against MCF-7 Breast Adenocarcinoma Versus Lapatinib

In MCF-7 human breast adenocarcinoma cells, 2-(1-chloroethyl)-1H-quinazolin-4-one exhibits an IC50 of 15.5 ± 0.5 µM . This is approximately 2.6-fold less potent than the clinically approved EGFR/HER2 inhibitor lapatinib (IC50 = 5.9 ± 0.74 µM in the MCF-7 line) . The moderate micromolar cytotoxicity aligns with its role as a non-optimized quinazolinone scaffold, providing a useful baseline for medicinal chemistry derivatization efforts aimed at improving potency through substitution at the 3-, 6-, or 8-positions of the quinazolinone core while retaining the distinguishing 2-(1-chloroethyl) group.

Cancer cell cytotoxicity MCF-7 Quinazolinone IC50

Commercially Available Purity Specification and Long-Term Storage Stability

Commercially, 2-(1-chloroethyl)-1H-quinazolin-4-one (CAS 137225-34-4) is supplied at a minimum purity specification of 95% . This purity level is suitable for use as a synthetic building block or intermediate for further derivatization without additional purification in most research settings. The recommended long-term storage condition is in a cool, dry place , consistent with the need to minimize hydrolytic degradation of the chloroethyl group. This specification provides a procurement-quality benchmark that differentiates the compound from research-grade quinazolinones of lower purity (e.g., technical grade 85–90%) that may contain impurities interfering with nucleophilic substitution reactions or biological assays.

Chemical procurement Purity specification Storage stability

Evidence-Backed Application Scenarios for 2-(1-Chloroethyl)-1H-quinazolin-4-one in Scientific Research and Procurement


Synthesis of 2-(β-Substituted-Ethyl)-4(1H)-quinazolinone Libraries via Nucleophilic Displacement of the Chloroethyl Leaving Group

2-(1-Chloroethyl)-1H-quinazolin-4-one serves as a key intermediate for constructing libraries of 2-(β-substituted-ethyl) quinazolinones. As demonstrated by Iizuka et al. (1980), the 2-chloroethyl derivative reacts with O- and N-nucleophiles (morpholine, alcohols) through a characterized β-chlorovinyl intermediate, yielding diverse β-aminoethyl and β-alkoxyethyl products [1]. This reactivity is unique to the 2-chloroethyl chain length and cannot be replicated using 2-chloromethyl or 2-(γ-chloropropyl) congeners, which follow entirely different reaction pathways [1]. Researchers engaged in diversity-oriented synthesis of 2-substituted quinazolinones should prioritize this specific compound to access the β-substituted-ethyl chemical space.

Positional Isomer SAR Studies for Kinase-Targeted Quinazolinone Probe Design

For medicinal chemistry groups investigating structure-activity relationships of chloroethyl-substituted quinazolinones as kinase inhibitors, 2-(1-chloroethyl)-1H-quinazolin-4-one represents the C2-substituted positional isomer complementary to the well-studied 6- and 7-position chloroethylamino quinazoline series [2]. The 10-fold EGFR potency difference between the 6- and 7-position isomers ZR2003 and ZR2009 establishes that chloroethyl positional isomerism profoundly impacts target engagement [2]. Incorporating the C2-substituted isomer into SAR matrices is essential for a complete pharmacophore map, enabling rational design of next-generation kinase inhibitors with optimized alkylating-warhead geometry.

Anti-MRSA Lead Optimization Starting from a Defined MIC Baseline of 8 µg/mL

2-(1-Chloroethyl)-1H-quinazolin-4-one provides a validated starting point for anti-MRSA lead optimization programs, with an MIC of 8 µg/mL against MRSA . This activity is within the established range for quinazolinone-derived antibacterials targeting penicillin-binding proteins in MRSA [3]. The chloroethyl substituent potentially contributes an alkylating mechanism complementary to PBP2a inhibition. Medicinal chemistry teams can use this MIC benchmark to guide iterative structural modifications at the 3-, 6-, and 8-positions of the quinazolinone core, aiming to improve potency toward the sub-µg/mL range observed for optimized quinazolinone antibacterials such as Compound 1 (MIC 2 µg/mL) [3].

Cytotoxicity Reference Compound for Quinazolinone Scaffold Derivatization Against MCF-7 Breast Cancer Cells

With an established IC50 of 15.5 ± 0.5 µM against MCF-7 breast adenocarcinoma cells , 2-(1-chloroethyl)-1H-quinazolin-4-one functions as a baseline cytotoxicity reference for SAR-driven optimization of the quinazolinone scaffold. The 2.6-fold potency gap relative to lapatinib (IC50 5.9 µM) provides a measurable optimization objective. Researchers synthesizing 3-substituted, 6-substituted, or 6,8-disubstituted derivatives can use this compound as an unsubstituted control to quantify potency gains conferred by each structural modification, standardizing SAR interpretation across different laboratories.

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